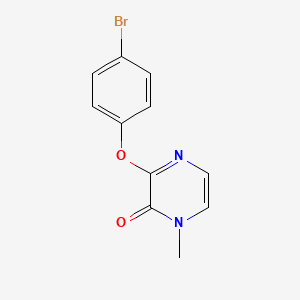

3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Description

3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one (CAS: 1411329-52-6) is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 4-bromophenoxy group and a methyl moiety. It serves as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals . The compound is commercially available at premium prices (€571/50 mg), reflecting its specialized applications .

Properties

IUPAC Name |

3-(4-bromophenoxy)-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-14-7-6-13-10(11(14)15)16-9-4-2-8(12)3-5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAFHDLJLGIIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for 1,2-Dihydropyrazin-2-ones

The synthesis of 1,2-dihydropyrazin-2-ones typically proceeds via condensation reactions involving α-amino ketones or aldehydes and α-haloacetyl halides, followed by cyclization and oxidation steps. These methods have been extensively reviewed in the literature, highlighting the use of acyclic precursors to build the pyrazinone ring system efficiently.

Condensation of α-Amino Ketones with α-Haloacetyl Halides : A common approach starts with the hydrochloride salt of a 1,2-disubstituted α-amino ketone and a 2-bromo- or 2-chloro-substituted acid halide. The condensation forms a ketoamide intermediate, which upon treatment with ammonia and sodium iodide yields a dihydropyrazine. Subsequent air oxidation affords the pyrazinone structure. The use of bromoacetyl bromide is preferred due to its higher reactivity. To prevent self-condensation of the free α-amino ketone, the reaction is typically performed in cold chloroform with a small amount of water and excess calcium carbonate as a base.

Modification via Diketopiperazine Intermediates : Another method involves converting diketopiperazines into chloro-substituted pyrazines by heating with phosphoryl chloride. These intermediates are then transformed into pyrazinones through treatment with alkali or sodium ethoxide followed by acid hydrolysis. This approach is effective for symmetric diketopiperazines derived from amino acid anhydrides and allows introduction of various substituents at the pyrazinone ring.

Specific Preparation of 3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

While direct literature on the synthesis of this compound is limited, the compound can be rationally prepared by adapting the general pyrazinone synthetic routes with appropriate substitution strategies:

Step 1: Preparation of 4-Bromophenoxy-Substituted α-Haloacetyl Halide

The 4-bromophenoxy group can be introduced by reacting 4-bromophenol with an α-haloacetyl halide precursor, such as bromoacetyl bromide, under conditions favoring ether formation. This intermediate serves as the acylating agent in subsequent condensation steps.Step 2: Condensation with N-Methyl-α-Amino Ketone

An N-methylated α-amino ketone, serving as the nitrogen source for the pyrazinone ring, is condensed with the 4-bromophenoxy-substituted α-haloacetyl halide. The reaction is carried out in cold chloroform with controlled addition of base (e.g., calcium carbonate) to avoid side reactions like self-condensation.Step 3: Cyclization and Oxidation

The resulting ketoamide intermediate undergoes cyclization upon treatment with ammonia and sodium iodide, forming the dihydropyrazine ring. Air oxidation then converts this intermediate to the desired 1,2-dihydropyrazin-2-one core with the 4-bromophenoxy substituent at position 3 and methyl at position 1.

Alternative Multicomponent Reaction Approach

Recent advances in heterocyclic synthesis have employed multicomponent reactions (MCRs), such as the Ugi four-component reaction combined with Pictet−Spengler cyclization, to rapidly assemble complex dihydropyrazin-2-one scaffolds. This approach offers operational simplicity and diversity in substituent incorporation:

Ugi-Pictet-Spengler Reaction : This sequence involves the combination of an amine, aldehyde, isocyanide, and carboxylic acid to form an intermediate that undergoes cyclization to yield the dihydropyrazin-2-one ring system. By selecting a 4-bromophenoxy-containing acid or amine component, the desired substitution pattern can be incorporated in a one-pot fashion.

Advantages : The MCR-based method allows for rapid generation of compound libraries with variations at multiple positions, including the 3-position where the 4-bromophenoxy group is located. It is also amenable to scale-up and medicinal chemistry optimization.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of α-amino ketone with α-haloacetyl halide | N-methyl-α-amino ketone, 4-bromophenoxy α-haloacetyl halide | Cold chloroform, CaCO3, NH3, NaI, air oxidation | High specificity, well-established | Requires careful control to avoid self-condensation |

| Diketopiperazine route | Diketopiperazine derivatives, phosphoryl chloride | Heating with POCl3, alkali treatment, hydrolysis | Useful for symmetric derivatives | Preparation of diketopiperazines can be challenging |

| Multicomponent Ugi-Pictet-Spengler | Amine, aldehyde, isocyanide, acid with 4-bromophenoxy substituent | One-pot MCR, mild conditions | Rapid, diversity-oriented synthesis | Less reported for this specific compound |

Research Findings and Optimization Notes

The condensation method using α-bromoacetyl bromide is favored due to better yields and reactivity compared to chloro analogs.

Reaction temperature and base addition rate critically influence the yield and purity of the pyrazinone product; optimal conditions are around −50 °C with controlled base addition to minimize side reactions.

The MCR approach, while less traditional, has been successfully applied to synthesize 3,4-dihydropyrazin-2-one derivatives with biological activity, demonstrating the potential for efficient preparation of analogs including 3-(4-bromophenoxy) derivatives.

Incorporation of the 4-bromophenoxy group is typically achieved via substitution on phenol precursors before ring formation, ensuring regioselective introduction at the 3-position of the pyrazinone ring.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-tumor properties.

Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in biological assays to study its effects on various cellular processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The bromophenoxy group can interact with proteins or enzymes, potentially inhibiting their activity. The pyrazinone core may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogs in the Dihydropyrazinone Family

Positional Isomers

- 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one (CAS: 1411329-52-6): Differs in the bromophenoxy substituent position (3-bromo vs. 4-bromo).

Halogen-Substituted Derivatives

- 3-(2-Chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one (CAS: 2549040-69-7): Incorporates a chloro and methyl group on the phenoxy ring. The electron-withdrawing chloro group and methyl substituent may enhance lipophilicity and influence metabolic stability .

- 6-Bromo-3-chloro-1,2-dihydropyrazin-2-one (CAS: 119729-96-3): Features bromo and chloro substituents on the pyrazinone ring.

Piperidine-Functionalized Derivatives

- 3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one: Replaces the bromophenoxy group with an aminopiperidine moiety.

Pyrazolone Derivatives with Bromo Substituents

- 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one: Pyrazolone core with bromo, chloro, and methyl groups. The fused pyrazolone structure exhibits distinct reactivity, such as keto-enol tautomerism, which is absent in dihydropyrazinones .

- 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one :

Spectroscopic and Physical Properties

| Compound | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Notable NMR Shifts (δ, ppm) |

|---|---|---|---|

| Target Compound | Not Reported | Likely C=O stretch ~1690 (estimated) | Methyl: ~3.47 (¹H); C=O: ~165 (¹³C) |

| Benzoimidazo[1,2-a]pyrimidin-2-one (5l) | >300 | 1690 (C=O), 1529 (C=N) | OCH₃: 3.47 (¹H); C=O: 165.2 (¹³C) |

| Benzoimidazo[1,2-a]pyrimidin-2-one (5n) | >300 | 1692 (C=O), 1557 (C-Cl) | Ar-H: 7.03–8.13 (¹H) |

Note: High melting points (>300°C) in fused-ring analogs (e.g., 5l, 5n) suggest strong intermolecular interactions, which may be less pronounced in non-fused dihydropyrazinones .

Biological Activity

3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The compound has been synthesized and characterized for various applications, particularly in the context of drug discovery.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHBrNO

- Molecular Weight : 281.11 g/mol

- CAS Number : 1275071-39-0

The compound features a bromophenoxy group attached to a dihydropyrazinone scaffold, which is known for its versatility in biological applications.

The biological activity of this compound has been investigated in various studies. Key mechanisms include:

- Anti-inflammatory Activity : Similar compounds have shown potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and COX-2.

- Antitumor Effects : Research indicates that related pyrazinones can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential for use as antibacterial agents.

Pharmacological Studies

Several pharmacological studies have highlighted the efficacy of this compound:

- In vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and liver cancer models. Concentrations as low as 10 µM resulted in notable growth inhibition without affecting non-tumorigenic cells .

- In vivo Studies : Animal models have been used to assess the therapeutic potential of the compound. For instance, it was observed to reduce tumor size significantly in xenograft models when administered at specific dosages .

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antitumor | Growth inhibition in cancer cells | |

| Antimicrobial | Activity against bacterial strains |

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers evaluated the antitumor properties of this compound on human breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspases and downregulation of Bcl-2 proteins. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds within the same class. The study found that these compounds effectively reduced inflammation markers in animal models of arthritis, suggesting that this compound may share similar properties .

Q & A

Q. What are the key synthetic routes for 3-(4-bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution and cyclization steps. For example, bromophenoxy groups can be introduced via coupling reactions under reflux conditions with polar aprotic solvents (e.g., DMF or DMSO). Temperature control (60–80°C) and catalyst selection (e.g., K₂CO₃ for deprotonation) are critical for yield optimization. Precursor purification via column chromatography is recommended to avoid side products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers expect?

- NMR Spectroscopy :

- ¹H NMR : Peaks for the methyl group (~δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.6 ppm).

- ¹³C NMR : Signals for the dihydropyrazinone carbonyl (~δ 160–165 ppm) and bromophenyl carbons.

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Br (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₁H₁₀BrN₂O₂: ~297.0 m/z).

Always compare experimental data with computational predictions (e.g., DFT) for validation .

Q. How can researchers confirm the purity of synthesized batches?

Use HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is recommended for biological testing. Combine with elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for similar dihydropyrazinone derivatives?

Systematically vary:

- Solvent polarity : Higher polarity (e.g., DMF) may enhance nucleophilicity but increase side reactions.

- Catalyst load : Excess base (e.g., K₂CO₃) can deprotonate intermediates but may hydrolyze sensitive groups.

- Temperature : Use kinetic studies to identify optimal ranges (e.g., 70°C for cyclization).

Contradictions often arise from differing impurity profiles; employ LC-MS to track side products .

Q. How can X-ray crystallography using SHELX software elucidate the compound’s conformation and intermolecular interactions?

- Data Collection : Use high-resolution (≤1.0 Å) single-crystal data.

- SHELXL Refinement : Apply restraints for disordered bromophenyl groups. Key metrics: R1 < 5%, wR2 < 10%.

- Analysis : Hydrogen bonding between dihydropyrazinone carbonyl and adjacent aromatic rings often stabilizes the lattice. Compare with DFT-optimized geometries .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., bromophenyl ring).

- MD Simulations : Model solvent effects on transition states (e.g., DMSO stabilizes charge-separated intermediates).

Experimental validation: Monitor NAS progress via ¹H NMR kinetics (e.g., disappearance of Br-C6H4-O- signals) .

Q. How do functional groups influence the compound’s pharmacokinetic properties in preclinical studies?

- LogP : The bromophenyl group increases lipophilicity (predicted LogP ~2.5), enhancing membrane permeability but reducing solubility.

- Metabolic Stability : The dihydropyrazinone core is prone to hepatic oxidation; introduce electron-withdrawing substituents to slow degradation.

Use in vitro assays (e.g., microsomal stability) to guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.